molecular formula C13H7Cl2FO2 B13086320 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261892-99-2

2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13086320
CAS No.: 1261892-99-2
M. Wt: 285.09 g/mol
InChI Key: BAPKYSVYIIQFEI-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of biphenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the selective substitution of chlorine and fluorine atoms on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and continuous flow systems to achieve high yields and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, carboxylates, alcohols, and more complex biphenyl compounds.

Scientific Research Applications

2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a modulator of enzymatic activities.

    Industry: Employed in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of γ-secretase, an enzymatic complex responsible for the formation of β-amyloid (Aβ) in Alzheimer’s disease . This modulation occurs without interfering with other pathways, such as Notch signaling, making it a promising therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichloro-1,1’-biphenyl: Similar biphenyl structure but lacks the fluorine atom and carboxylic acid group.

    2’,4’-Dichloro-6-fluoro-biphenyl-2-carboxylic acid: Similar structure with an additional fluorine atom and different substitution pattern.

Uniqueness

2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively modulate enzymatic activities without affecting other pathways highlights its potential in therapeutic applications.

Properties

CAS No.

1261892-99-2

Molecular Formula

C13H7Cl2FO2

Molecular Weight

285.09 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-fluorobenzoic acid

InChI

InChI=1S/C13H7Cl2FO2/c14-8-2-4-9(11(15)6-8)10-3-1-7(13(17)18)5-12(10)16/h1-6H,(H,17,18)

InChI Key

BAPKYSVYIIQFEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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